molecular formula C17H15Cl2N3O3 B2675141 4-(2,3-Dichlorophenyl)piperazinyl 3-nitrophenyl ketone CAS No. 868153-34-8

4-(2,3-Dichlorophenyl)piperazinyl 3-nitrophenyl ketone

Cat. No. B2675141
CAS RN: 868153-34-8
M. Wt: 380.23
InChI Key: IVNLGARTVUCTFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-(2,3-Dichlorophenyl)piperazinyl 3-nitrophenyl ketone”, has been the focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Kinetics and Mechanisms of Reactions with Alicyclic Amines

Research by Castro et al. (2001) on the kinetics and mechanisms of reactions of various phenyl nitrophenyl thionocarbonates with alicyclic amines in ethanol-water provides insights into reaction rates and proposed reaction schemes involving zwitterionic intermediates, potentially relevant to understanding similar reactions involving 4-(2,3-Dichlorophenyl)piperazinyl 3-nitrophenyl ketone (Castro, Leandro, Quesieh, & Santos, 2001).

Synthesis of Nitro-Substituted Compounds

Zhang, Tomizawa, and Casida (2004) described the synthesis of nitro-substituted tetrahydrothiophene and -tetrahydrofuran as drosophila nicotinic receptor probes using alpha-nitro ketone intermediates, highlighting the versatility of nitro-substituted compounds in synthesizing biologically active molecules (Zhang, Tomizawa, & Casida, 2004).

Catalytic Oxidation Studies

Sharma, Mukhopadhyay, and Murthy (2012) investigated the catalytic oxidation of 4-chlorophenol by organic oxidants, demonstrating the importance of understanding reaction kinetics and mechanisms for optimizing synthetic routes, potentially applicable to the synthesis and modification of compounds like 4-(2,3-Dichlorophenyl)piperazinyl 3-nitrophenyl ketone (Sharma, Mukhopadhyay, & Murthy, 2012).

Spirocyclic N-Heterocycles Synthesis

Siau and Bode (2014) described a one-step synthesis of saturated spirocyclic N-heterocycles using stannyl amine protocol (SnAP) reagents and ketones, showcasing a method that could potentially be adapted for synthesizing derivatives or related compounds to 4-(2,3-Dichlorophenyl)piperazinyl 3-nitrophenyl ketone, highlighting the synthetic versatility and potential pharmaceutical applications of such compounds (Siau & Bode, 2014).

properties

IUPAC Name

[4-(2,3-dichlorophenyl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c18-14-5-2-6-15(16(14)19)20-7-9-21(10-8-20)17(23)12-3-1-4-13(11-12)22(24)25/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNLGARTVUCTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dichlorophenyl)piperazinyl 3-nitrophenyl ketone

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